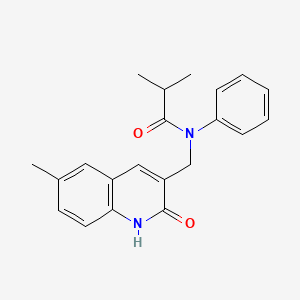![molecular formula C24H26N4O B7703518 4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703518.png)
4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as TMPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood but has been attributed to its ability to modulate the activity of certain enzymes and receptors. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. Additionally, this compound has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which has been implicated in cancer cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating the PPARγ pathway. In addition, this compound has been found to protect neuronal cells from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One of the main advantages of using 4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in laboratory experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in treating various diseases.
In conclusion, this compound is a synthetic compound with promising therapeutic potential that has been studied extensively in scientific research. Its ability to selectively target specific enzymes and receptors makes it a useful tool for studying the underlying mechanisms of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in treating various diseases.
合成法
4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide can be synthesized through a series of chemical reactions involving the condensation of 2-amino-6-methylpyrazolo[3,4-b]quinoline with 4-tert-butylbenzoyl chloride and subsequent reduction of the resulting intermediate. The final product is obtained through purification using column chromatography.
科学的研究の応用
4-(tert-butyl)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to exhibit promising therapeutic potential in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in cancer therapy.
特性
IUPAC Name |
4-tert-butyl-N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-6-28-22-19(14-17-13-15(2)7-12-20(17)25-22)21(27-28)26-23(29)16-8-10-18(11-9-16)24(3,4)5/h7-14H,6H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHLWXDEGFHOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

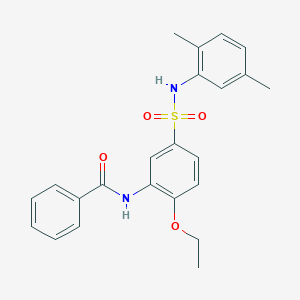
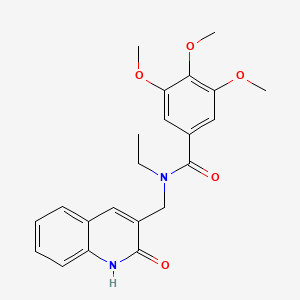
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)

![5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
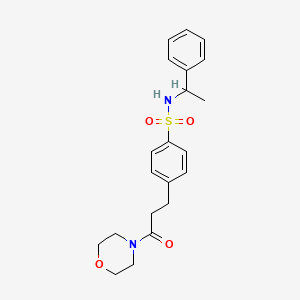
![methyl 2-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7703479.png)
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)

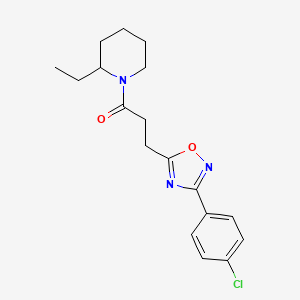
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7703506.png)
